3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, fluorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolyl formyl isothiocyanate with 4-fluoroaniline. The reaction is carried out in acetonitrile at 60°C for 3 hours . The product is then purified through standard crystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It has been shown to generate reactive oxygen species in cancer cells, leading to oxidative stress and cell death . The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-ethyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-Methyl-3-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro- and methoxy-substituted analogs.
Properties
IUPAC Name |
5-ethyl-4-(4-fluorophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-3-10-11(12(14)16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRDYHJGDIXTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC=C(C=C2)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586227 |
Source
|
Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956268-27-2 |
Source
|
Record name | 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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